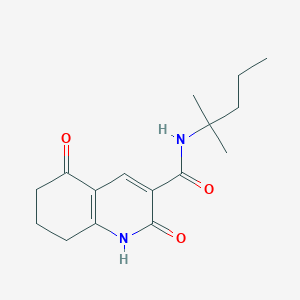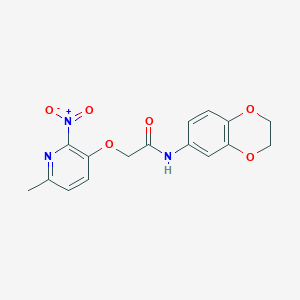![molecular formula C19H19N3O3 B7681352 2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B7681352.png)
2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PZM21 and belongs to the class of opioids. PZM21 is a highly selective mu-opioid receptor agonist that has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction.
作用机制
PZM21 is a highly selective mu-opioid receptor agonist that binds to the mu-opioid receptor in the brain and spinal cord. The activation of the mu-opioid receptor by PZM21 leads to the inhibition of the release of neurotransmitters that are involved in the transmission of pain signals. This results in the reduction of pain sensation.
Biochemical and Physiological Effects:
PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression, addiction, or other side effects that are commonly associated with opioids. PZM21 has also been found to have potential therapeutic properties in the treatment of depression and anxiety. In addition, PZM21 has been found to have a longer duration of action compared to other opioids.
实验室实验的优点和局限性
The advantages of using PZM21 in lab experiments include its potent analgesic properties, selectivity for the mu-opioid receptor, and lack of respiratory depression and addiction. However, the limitations of using PZM21 in lab experiments include its complex synthesis method and limited availability.
未来方向
There are several future directions for the research on PZM21. One direction is the development of more efficient synthesis methods to increase the availability of PZM21 for research purposes. Another direction is the investigation of the potential therapeutic properties of PZM21 in the treatment of depression and anxiety. Additionally, more research is needed to understand the mechanism of action of PZM21 and its effects on other neurotransmitters and receptors in the brain. Finally, the potential use of PZM21 in clinical trials for the treatment of pain and other neurological disorders should be explored.
Conclusion:
In conclusion, PZM21 is a highly selective mu-opioid receptor agonist that has gained significant attention in scientific research due to its potential therapeutic properties. PZM21 has been found to produce potent analgesia in animal models without inducing respiratory depression or addiction. The complex synthesis method and limited availability of PZM21 are the main limitations for its use in lab experiments. However, the potential therapeutic properties of PZM21 in the treatment of depression and anxiety and its longer duration of action compared to other opioids make it a promising compound for future research.
合成方法
The synthesis of PZM21 is a complex process that involves several steps. The first step is the synthesis of 2-aminophenol, which is then reacted with formaldehyde to produce 2-(hydroxymethyl)aniline. The second step involves the reaction of 2-(hydroxymethyl)aniline with 2-phenylacetyl chloride to produce 2-(2-phenylacetylamino)phenylmethanol. The final step involves the reaction of 2-(2-phenylacetylamino)phenylmethanol with 5-methyl-3-oxazolidinone to produce PZM21.
科学研究应用
PZM21 has been extensively studied in animal models for its analgesic properties. It has been found to produce potent analgesia without inducing respiratory depression or addiction. PZM21 has also been found to be effective in reducing neuropathic pain and inflammatory pain. In addition to its analgesic properties, PZM21 has been found to have potential therapeutic properties in the treatment of depression and anxiety.
属性
IUPAC Name |
2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-10-17(22-25-13)21-19(24)18(15-7-3-2-4-8-15)20-16-9-5-6-14(11-16)12-23/h2-11,18,20,23H,12H2,1H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJANNPIVRCGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C2=CC=CC=C2)NC3=CC=CC(=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(hydroxymethyl)anilino]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)
![4-amino-N-[3-(N-methylanilino)propyl]-3-nitrobenzamide](/img/structure/B7681273.png)
![1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![5,6-Dimethyl-4-(4-methylpiperazin-1-yl)-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B7681314.png)
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 3-(methylsulfamoyl)benzoate](/img/structure/B7681336.png)
![2-methoxy-N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]benzamide](/img/structure/B7681342.png)

![1-Piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylethanone](/img/structure/B7681355.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-[(1-cyclopropyltetrazol-5-yl)methyl]ethanamine](/img/structure/B7681358.png)
![6-[(Dimethylsulfamoylamino)methyl]-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran](/img/structure/B7681361.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-4-ylurea](/img/structure/B7681369.png)
![1-[[4-(3-Oxopiperazin-1-yl)phenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B7681373.png)